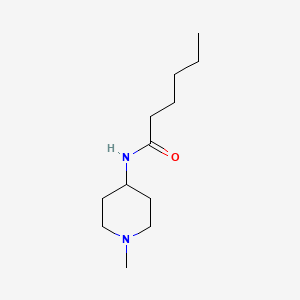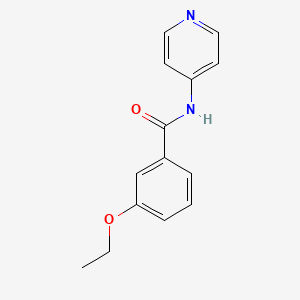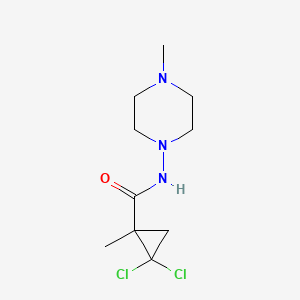
5-methyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide
Descripción general
Descripción
5-methyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide, also known as CX-5461, is a small molecule inhibitor that selectively targets ribosomal DNA transcription. It has been shown to have potential anticancer properties, making it a promising candidate for cancer therapy. In
Mecanismo De Acción
5-methyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide targets the RNA polymerase I complex, which is responsible for transcribing ribosomal DNA. By inhibiting this complex, 5-methyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide reduces the production of ribosomes, which are essential for cell proliferation. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-methyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide has been shown to have a broad range of biochemical and physiological effects. It inhibits ribosomal DNA transcription, leading to reduced ribosome production and protein synthesis. This results in cell cycle arrest and apoptosis in cancer cells. 5-methyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide also activates the p53 pathway, which is involved in DNA repair and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-methyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide is its selectivity for cancer cells, which reduces the risk of toxicity to healthy cells. However, 5-methyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide has a short half-life and requires frequent dosing, which can be challenging in preclinical and clinical studies. Additionally, 5-methyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide has shown limited efficacy against some cancer types, highlighting the need for further research to identify optimal treatment strategies.
Direcciones Futuras
Future research on 5-methyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide should focus on identifying optimal dosing regimens and combination therapies to improve its efficacy. Additionally, studies should investigate the potential of 5-methyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide as a biomarker for cancer diagnosis and prognosis. Finally, further research is needed to understand the mechanism of action of 5-methyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide in more detail and to identify potential biomarkers of response and resistance.
Aplicaciones Científicas De Investigación
5-methyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells by inhibiting ribosomal DNA transcription, leading to cell cycle arrest and apoptosis. 5-methyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide has demonstrated efficacy against a wide range of cancer types, including breast, ovarian, and pancreatic cancer.
Propiedades
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-8-6-10(7-15-8)11(14)13-9(2)12(3,4)5/h6-7,9H,1-5H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGIWWHMRARPHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388024 | |
| Record name | N-(3,3-dimethylbutan-2-yl)-5-methylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
830340-65-3 | |
| Record name | N-(3,3-dimethylbutan-2-yl)-5-methylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(tetrahydro-2-furanylcarbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4181982.png)

![ethyl N-[(4-bromo-5-ethyl-2-thienyl)carbonyl]glycinate](/img/structure/B4181999.png)
![methyl 2-[({2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thienyl}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4182001.png)
![N-{3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}tetrahydro-2-furancarboxamide](/img/structure/B4182005.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182017.png)
![3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4182019.png)
![2-(2,5-dichlorophenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4182021.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182025.png)
![5-methyl-3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4182029.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4182047.png)


![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]nicotinamide](/img/structure/B4182067.png)